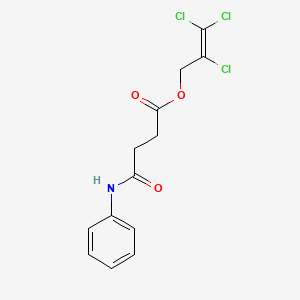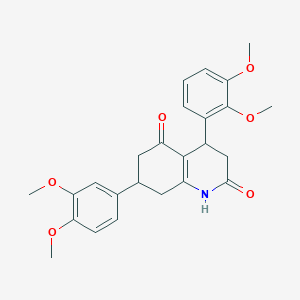![molecular formula C18H23N5O B5561866 N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)
N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often feature prominently in research for their potential biological activities and chemical properties. The core structure, combining indazole and pyrazole rings with specific functional groups, suggests a molecule with interesting chemical and physical properties that merit detailed study.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, highlighting the versatility and reactivity of the indazole and pyrazole moieties. For example, the synthesis of similar pyrazole-carboxamide derivatives involves multi-step reactions, including amide formation, halogenation, and cyclization steps. These processes often require specific reagents and conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis, often confirmed by X-ray crystallography, provides essential insights into the compound's geometry, conformation, and intermolecular interactions. The crystal structure analysis reveals how the pyrazole ring adopts specific conformations, influenced by substitutions at various positions, which can significantly affect the molecule's overall properties and reactivity.
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes electrophilic substitution reactions, nucleophilic additions, and cyclization reactions. These reactions can be influenced by the presence of electron-donating or withdrawing groups on the indazole and pyrazole rings, affecting the compound's chemical behavior and its potential as a synthetic intermediate.
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility in various solvents, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecule's structural features, such as its molecular weight, polarity, and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability under various conditions, and reactivity towards specific reagents, are critical for determining the compound's applications and handling requirements. These properties are determined by the functional groups present and the molecule's overall electronic structure.
- Synthesis and characterization of pyrazole-carboxamide derivatives and analysis of their crystal structures and chemical properties are detailed in several studies (McLaughlin et al., 2016; Kumara et al., 2018; El’chaninov et al., 2018).
Direcciones Futuras
Indazole derivatives are a promising class of compounds for drug development, due to their wide range of biological activities . Future research could focus on exploring the synthesis, properties, and biological activities of novel indazole derivatives, including “N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide”.
Propiedades
IUPAC Name |
N-(3-indazol-1-ylpropyl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13(2)15-11-17(22(3)21-15)18(24)19-9-6-10-23-16-8-5-4-7-14(16)12-20-23/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJTHZLSNDVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCCN2C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)
![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)